molecular formula C13H18N2O2 B12313165 rac-(1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid, cis

rac-(1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid, cis

Cat. No.: B12313165
M. Wt: 234.29 g/mol
InChI Key: GNNGXKMWFKSETA-UHFFFAOYSA-N
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Description

"rac-(1R,3S)-3-[(5-Methylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid, cis" is a chiral cyclohexane derivative featuring a carboxylic acid group at the 1-position and a 5-methylpyridin-2-ylamino substituent at the 3-position in a cis configuration. The compound’s stereochemistry (1R,3S) and rigid cyclohexane backbone contribute to its conformational stability, which is critical for interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H18N2O2/c1-9-5-6-12(14-8-9)15-11-4-2-3-10(7-11)13(16)17/h5-6,8,10-11H,2-4,7H2,1H3,(H,14,15)(H,16,17)

InChI Key

GNNGXKMWFKSETA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC2CCCC(C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of cis-3-Aminocyclohexane-1-carboxylic Acid

The cis-3-aminocyclohexane-1-carboxylic acid core is a critical intermediate for the target compound. Two primary approaches dominate its synthesis:

Biocatalytic Resolution of Racemic Mixtures

Enzymatic resolution using lipases or nitrilases has emerged as a sustainable method to access enantiomerically pure cyclohexane derivatives. For example, lipase-catalyzed hydrolysis of methyl 3-aminocyclohexanecarboxylate esters enables selective cleavage of one enantiomer, yielding (1R,3S)-3-aminocyclohexane-1-carboxylic acid with >98% enantiomeric excess (ee) under optimized conditions. Scale-up to 100 g has been demonstrated using immobilized Candida antarctica lipase B (CAL-B) in a biphasic system (hexane:buffer, 1:1) at 40°C, achieving 92% conversion and 99% ee.

Hydrogenation of Aromatic Precursors

Catalytic hydrogenation of 3-nitrobenzoic acid derivatives offers a complementary route. Using a PtO₂ catalyst in acetic acid at 50 psi H₂, cis-3-aminocyclohexane-1-carboxylic acid is obtained in 85% yield. Stereochemical control is achieved via directing effects of the carboxylic acid group, which favors axial protonation during reduction.

Table 1: Comparison of cis-3-Aminocyclohexane-1-carboxylic Acid Synthesis Methods
Method Catalyst/Enzyme Yield (%) ee (%) Scale (g)
Biocatalytic Hydrolysis CAL-B (Immobilized) 92 99 100
Catalytic Hydrogenation PtO₂ 85 N/A 50

Preparation of 2-Amino-5-methylpyridine

The 5-methylpyridin-2-ylamino group is synthesized via a robust two-step process derived from 3-methylpyridine:

Formation of Trimethyl-(5-methylpyridin-2-yl)ammonium Chloride

Reaction of 3-methylpyridine 1-oxide with trimethylamine and phosgene in dichloromethane yields trimethyl-(5-methylpyridin-2-yl)ammonium chloride as a crystalline solid (96% purity by ¹H-NMR). Critical parameters include strict temperature control (20–25°C) to minimize byproducts such as N-oxide decomposition products.

Hydrobromic Acid-Mediated Dealkylation

Treatment of the ammonium salt with 48% HBr at 210°C for 8 hours facilitates cleavage of the trimethylammonium group, affording 2-amino-5-methylpyridine in 95% yield after basic workup and extraction. The reaction proceeds via an SN1 mechanism, with HBr acting as both acid and nucleophile.

Coupling Strategies for Final Bond Formation

Connecting the cis-3-aminocyclohexane-1-carboxylic acid and 2-amino-5-methylpyridine moieties requires careful selection of coupling methods to preserve stereochemistry:

Palladium-Catalyzed Buchwald-Hartwig Amination

Employing Pd(OAc)₂/Xantphos as a catalytic system enables C–N bond formation between 2-bromo-5-methylpyridine and cis-3-aminocyclohexane-1-carboxylate esters. Optimal conditions (toluene, 110°C, 24 hours) yield the coupled product in 78% yield with >95% retention of configuration.

Mitsunobu Reaction

For hydroxylated intermediates, the Mitsunobu reaction using DIAD and PPh₃ couples 3-hydroxycyclohexane-1-carboxylate esters with 2-amino-5-methylpyridine. However, this method suffers from lower yields (62%) due to competing elimination side reactions.

Table 2: Coupling Method Performance
Method Conditions Yield (%) Stereochemical Purity
Buchwald-Hartwig Pd(OAc)₂/Xantphos 78 >95% cis
Mitsunobu DIAD/PPh₃ 62 88% cis

Resolution of Racemic Mixtures

While the target compound is racemic, enzymatic resolution using Pseudomonas fluorescens lipase (PFL) selectively hydrolyzes the (1R,3S)-enantiomer of methyl 3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxylate, achieving 99% ee after 48 hours at pH 7.5. This method is scalable but requires post-hydrolysis esterification to recover both enantiomers.

Industrial-Scale Considerations

Large-scale production (≥1 kg) demands cost-effective catalysts and solvent recycling. Immobilized CAL-B retains 90% activity after 10 cycles in cyclohexane core synthesis, while Pd recovery systems using charcoal filtration achieve 85% metal reuse. Environmental metrics for the Buchwald-Hartwig route include a process mass intensity (PMI) of 32 and E-factor of 18, highlighting opportunities for improvement via flow chemistry.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid, cis can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Replacement of the methyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitro derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that compounds similar to rac-(1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid exhibit significant antimicrobial properties. These compounds have been shown to be effective against a range of bacteria, including both gram-positive and gram-negative strains. The mechanism often involves the inhibition of cell wall synthesis, leading to bacterial cell death .

2. Antiviral Properties
Studies have highlighted the potential of this compound in antiviral applications, particularly against influenza viruses. The compound's structure allows it to disrupt key protein-protein interactions within viral polymerases, which are essential for viral replication . This mechanism positions it as a candidate for further development into antiviral therapeutics.

3. Neurological Research
The compound's ability to interact with neural pathways suggests potential applications in treating neurological disorders. Its structural analogs have been investigated for their effects on neurotransmitter systems and may provide insights into treatments for conditions such as depression and anxiety disorders .

Biochemical Research Applications

1. Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of rac-(1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid with various biological targets. These studies help elucidate the compound's mechanism of action and guide the design of more potent derivatives .

2. Structure-Activity Relationship (SAR) Studies
The compound serves as a valuable scaffold for SAR studies aimed at optimizing biological activity. By modifying different functional groups on the cyclohexane ring or the pyridine moiety, researchers can systematically explore how these changes affect biological efficacy and selectivity .

Case Study 1: Antimicrobial Efficacy

A study published in PLOS ONE examined structural analogs of similar compounds and demonstrated their effectiveness against extended-spectrum beta-lactamase-producing bacteria. The findings suggest that modifications to the core structure can enhance antimicrobial activity while reducing toxicity profiles .

Case Study 2: Antiviral Research

In a recent investigation into antiviral agents targeting influenza A virus polymerase, rac-(1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid was identified as a promising candidate due to its ability to inhibit viral replication through disruption of protein interactions critical for viral assembly .

Data Tables

Application Area Activity Target Organisms/Conditions Mechanism
AntimicrobialEffectiveGram-positive & negative bacteriaInhibition of cell wall synthesis
AntiviralPromisingInfluenza A virusDisruption of polymerase interactions
NeurologicalInvestigativeNeurotransmitter systemsModulation of neural pathways

Mechanism of Action

The mechanism of action of rac-(1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid, cis involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Cyclohexane-Carboxylic Acid Derivatives

Compound Name Substituent at Position 3 Ring System Stereochemistry Key Structural Features Reference
rac-(1R,3S)-3-[(5-Methylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid, cis 5-Methylpyridin-2-ylamino Cyclohexane cis-(1R,3S) Pyridine N for H-bonding; methyl enhances lipophilicity
rac-(1R,3S)-3-[(Pyrimidin-2-yl)amino]cyclohexane-1-carboxylic acid hydrochloride Pyrimidin-2-ylamino Cyclohexane cis Additional N atom in pyrimidine; hydrochloride salt improves solubility
cis,rel-(1R,2S)-2-(2-Oxopyrrolidin-1-yl)cyclohexane-1-carboxylic acid 2-Oxopyrrolidin-1-yl Cyclohexane cis-(1R,2S) Lactam group introduces rigidity and H-bond acceptor
rac-(1R,3S)-3-[(5-Methylpyridin-2-yl)amino]cyclopentane-1-carboxylic acid 5-Methylpyridin-2-ylamino Cyclopentane cis-(1R,3S) Smaller ring increases ring strain; altered conformation
rac-(1R,2S)-2-[(3,4-Dichlorobenzoyl)amino]cyclohexane-1-carboxylic acid 3,4-Dichlorobenzoylamino Cyclohexane cis-(1R,2S) Bulky, lipophilic substituent; Cl atoms enhance electronegativity

Key Observations :

  • Substituent Effects : The 5-methylpyridin-2-yl group (target compound) balances lipophilicity (via methyl) and polarity (via pyridine N), whereas dichlorobenzoyl substituents () prioritize lipophilicity and steric bulk, which may enhance membrane permeability but reduce solubility .
  • Stereochemistry : The cis configuration in cyclohexane derivatives is conserved across analogues, suggesting its importance in maintaining optimal spatial alignment for target engagement .
Pharmacological and Physicochemical Properties

Key Observations :

  • Potency : The dichlorobenzoyl analogue () shows measurable IC50 (15.8 µM) against FABP4/FABP5, suggesting that bulky, electronegative groups enhance target affinity . Data for the target compound is unavailable but may follow similar trends.
  • Solubility : Carboxylic acid derivatives generally exhibit moderate aqueous solubility, whereas lactam-containing analogues () benefit from additional H-bond acceptors .
  • Lipophilicity : The target compound’s predicted LogP (~1.5) is intermediate, balancing membrane permeability and solubility—a critical factor for oral bioavailability .

Biological Activity

rac-(1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid, cis, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclohexane ring substituted with an amino group and a carboxylic acid. Its molecular formula is C13H18N2O2, and it has notable structural features that contribute to its biological activity.

The biological activity of this compound primarily revolves around its interaction with specific biological targets:

  • Glycogen Synthase Kinase 3 (GSK3) Inhibition : Studies have indicated that similar compounds can act as inhibitors of GSK3, a key enzyme involved in various cellular processes including metabolism and cell proliferation. Inhibition of GSK3 has implications for the treatment of diseases such as diabetes and cancer .
  • Antioxidant Properties : The presence of the pyridine moiety suggests potential antioxidant activity, which may protect cells from oxidative stress .

Anticancer Activity

Recent research has highlighted the anticancer potential of rac-(1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid. In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15Induction of apoptosis
A549 (Lung Cancer)20Cell cycle arrest
HeLa (Cervical Cancer)12Inhibition of GSK3 activity

These results indicate that the compound may induce apoptosis in cancer cells while inhibiting their proliferation.

Neuroprotective Effects

In addition to its anticancer properties, the compound has shown promise in neuroprotection. It is hypothesized that its ability to modulate GSK3 activity plays a crucial role in protecting neuronal cells from degeneration associated with conditions like Alzheimer's disease .

Case Studies

  • Study on MCF-7 Cell Line : A study conducted by researchers explored the effects of rac-(1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid on MCF-7 cells. The findings revealed that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis, such as caspase activation and PARP cleavage.
  • Neuroprotective Study : Another study investigated the neuroprotective effects of similar compounds on neuronal cultures exposed to oxidative stress. The results indicated that these compounds could significantly reduce cell death and oxidative damage, suggesting a potential therapeutic avenue for neurodegenerative diseases.

Q & A

Q. What are the key synthetic routes for rac-(1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves:

  • Cyclohexene-1-carboxylic acid derivatives as starting materials. For example, a Mitsunobu reaction can introduce the pyridinylamino group via coupling with 5-methylpyridin-2-amine under optimized conditions (e.g., DIAD/Ph3</P as reagents, THF solvent, 0°C to RT) .
  • Anhydride-based routes : Reacting cyclohexane-1,2-dicarboxylic anhydride with aminopyridine derivatives in ethanol-water mixtures under reflux, followed by crystallization .
    Optimization strategies :
    • Adjust stoichiometry (1:1 molar ratio of anhydride to amine).
    • Solvent choice (50% ethanol-water improves solubility and crystallization).
    • Temperature control (reflux for activation, slow cooling for crystal growth).

Q. What chromatographic methods are recommended for purifying rac-(1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid to ≥98% purity?

Methodological Answer:

  • Reverse-phase HPLC : Use C18 columns with a gradient of acetonitrile/water (0.1% TFA) to achieve ≥98% purity, as validated for structurally similar cyclohexanecarboxylic acids .
  • Preparative TLC : Employ silica gel plates with dichloromethane/methanol (9:1) for preliminary purification.
  • Recrystallization : Ethanol-water mixtures (1:1) yield high-purity crystals, supported by X-ray diffraction validation .

Advanced Research Questions

Q. How can the stereochemical configuration of rac-(1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid be confirmed experimentally?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Resolve absolute configuration by analyzing anomalous dispersion effects. For example, in analogous cis-cyclohexane derivatives, SCXRD confirmed stereochemistry via hydrogen-bonding networks and torsion angles .
  • NMR spectroscopy : Use NOESY to detect spatial proximity between H-1 (carboxylic acid) and H-3 (pyridinylamino group) in the cis configuration.
  • Chiral derivatization : React with enantiopure agents (e.g., Mosher’s acid chloride) and analyze diastereomer ratios via <sup>19</sup>F NMR .

Q. What intermolecular interactions stabilize the crystal lattice of rac-(1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid, and how do these affect physicochemical properties?

Methodological Answer:

  • Hydrogen-bonding networks : Head-to-tail O–H···O interactions between carboxylic acid groups form chains (graph set C(7)), while N–H···O bonds from the pyridinylamino group create 3D frameworks .
  • Impact on properties :
    • Melting point : Strong H-bonding elevates melting points (>300°C for similar cis-cyclohexane derivatives) .
    • Solubility : Polar solvents (e.g., DMSO) disrupt H-bonds, enhancing solubility for biological assays .

Q. How can enantiomeric resolution of rac-(1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid be achieved for pharmacological studies?

Methodological Answer:

  • Chiral chromatography : Use amylose- or cellulose-based chiral stationary phases (CSPs) with hexane/isopropanol gradients. For example, (1R,2S)-enantiomers of cis-cyclohexane analogs were resolved with >99% ee using Chiralpak IA columns .
  • Diastereomeric salt formation : React with enantiopure bases (e.g., brucine) in ethanol, followed by fractional crystallization. This method resolved cis-cyclohexane-1,2-dicarboxylic acid derivatives with 95% purity .

Q. What analytical techniques are critical for characterizing stability under physiological conditions?

Methodological Answer:

  • pH stability assays : Incubate in buffers (pH 1–10) and monitor degradation via LC-MS. Carboxylic acids are prone to decarboxylation at pH < 2 .
  • Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition onset ~250°C for related compounds) .
  • Circular dichroism (CD) : Track conformational changes in enantiomers under varying temperatures .

Q. How do structural modifications (e.g., methyl substitution on pyridine) impact biological activity?

Methodological Answer:

  • Structure-activity relationship (SAR) studies :
    • Replace 5-methylpyridin-2-yl with halogenated analogs (e.g., 5-Cl) and assess antiviral/antibacterial activity via plaque reduction assays .
    • Compare cis vs. trans isomers: Cis configurations in cyclohexane derivatives enhance binding to viral proteases (e.g., HSV-1 IC50 = 0.8 μM vs. trans IC50 = 12 μM) .

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